Bis(3,5-dimethylphenyl)phosphinic acid
Description
Contextual Significance of Diarylphosphinic Acids in Modern Chemistry
Diarylphosphinic acids, and phosphinic acids in general, represent a versatile class of compounds with significant utility across diverse scientific fields. Their derivatives are noted for a high degree of structural diversity and a wide range of biological activities, making them valuable tools in the development of new medicinal agents. nih.gov Research has highlighted their potential in creating anti-inflammatory, anti-proliferative, and antimicrobial agents, among other therapeutic applications. nih.gov
Beyond medicine, these compounds are crucial in materials chemistry and separation science. researchgate.netmdpi.com Organophosphorus compounds, including diarylphosphinic acids, are widely employed as highly effective complexing agents in solvent extraction processes. mdpi.com They exhibit high selectivity and distribution coefficients, making them particularly useful for the separation of transition metals, lanthanides, and actinides. mdpi.comgoogle.com For instance, certain branched dialkylphosphinic acids are recognized as superior extractants for separating rare earth elements. google.comresearchgate.net The diverse applications of this class of compounds underscore their importance in modern chemical research.
| Area of Application | Specific Use of Diarylphosphinic Acids & Derivatives |
| Medicinal Chemistry | Development of enzyme inhibitors and therapeutic agents (e.g., anti-inflammatory, antimicrobial). nih.govnih.gov |
| Separation Science | High-selectivity extractants for rare earth elements, lanthanides, and actinides. mdpi.comgoogle.comresearchgate.net |
| Catalysis | Serve as ligands for metal complex catalysts. researchgate.net |
| Materials Science | Used as building blocks, flame retardants, and nanoparticle stabilizers. researchgate.net |
Importance of Steric and Electronic Design in Organophosphorus Compounds, focusing on the 3,5-Dimethylphenyl Substituents
The functionality of organophosphorus compounds in applications like catalysis and molecular recognition is heavily dependent on the electronic and steric properties of the substituents attached to the phosphorus atom. nih.govnih.gov The steric bulk of a ligand can influence the coordination geometry around a metal center, control access of substrates to the active site, and thereby dictate the selectivity of a catalytic reaction. nih.gov The electronic effects, whether electron-donating or electron-withdrawing, modify the electron density at the phosphorus center, which in turn affects its nucleophilicity, basicity, and the stability of its complexes. nih.gov
In Bis(3,5-dimethylphenyl)phosphinic acid, the 3,5-dimethylphenyl substituents are key to its specific properties.
Electronic Effects : The methyl groups are weakly electron-donating through an inductive effect. This increases the electron density on the aromatic rings and, to a lesser extent, on the phosphorus atom. This electronic modification can influence the compound's acidity and its coordination properties when used as a ligand in transition-metal catalysis.
The strategic placement of substituents on the aryl rings is a fundamental design principle in modern organophosphorus chemistry, allowing for the fine-tuning of a molecule's properties for specific and advanced applications.
Overview of Research Trajectories for this compound and its Analogues
Current and future research involving this compound and related diarylphosphinic acids is primarily directed toward leveraging their unique structural and electronic features for specialized applications. The main trajectories include the development of advanced catalysts, novel materials, and highly selective separation agents.
One significant area of research is in the field of catalysis, particularly asymmetric catalysis, where chiral phosphine (B1218219) ligands are essential. chemicalbook.com Derivatives of diarylphosphinic acids are used as precursors to sophisticated ligands for transition-metal catalysts. chemicalbook.comrsc.org Research focuses on synthesizing new analogues with varied substitution patterns on the aryl rings to systematically tune the steric and electronic environment of the metal center, aiming to improve catalytic activity and enantioselectivity for specific organic transformations.
Another prominent research direction is in separation science, building upon the known ability of phosphinic acids to act as powerful extractants for valuable metals. researchgate.net Investigations are likely to focus on designing analogues of this compound that offer enhanced selectivity for specific critical metals, such as individual rare earth elements. The goal is to create more efficient and environmentally benign hydrometallurgical processes. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(3,5-dimethylphenyl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O2P/c1-11-5-12(2)8-15(7-11)19(17,18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSREEOWTKNAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC(=CC(=C2)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599569 | |
| Record name | Bis(3,5-dimethylphenyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137219-82-0 | |
| Record name | Bis(3,5-dimethylphenyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Bis 3,5 Dimethylphenyl Phosphinic Acid
Direct Synthetic Routes to Bis(3,5-dimethylphenyl)phosphinic Acid
Direct synthesis of the target acid can be achieved through several reliable methods, primarily involving the formation of phosphorus-carbon bonds followed by oxidation.
A foundational route to this compound begins with an appropriate aryl bromide, specifically 1-bromo-3,5-dimethylbenzene. This multi-step process involves the creation of an organometallic reagent, which then reacts with a phosphorus source. The resulting phosphine (B1218219) derivative is subsequently oxidized to yield the final phosphinic acid. A common approach involves the use of Grignard reagents. kent.ac.uk The key stages of this synthesis are outlined below.
Table 1: Multi-Step Synthesis from 1-bromo-3,5-dimethylbenzene
| Step | Description | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Grignard Reagent Formation | 1-bromo-3,5-dimethylbenzene, Magnesium (Mg), dry ether | (3,5-dimethylphenyl)magnesium bromide |
| 2 | Reaction with Phosphorus Source | 2 eq. (3,5-dimethylphenyl)magnesium bromide, Diethyl phosphite (B83602) | Bis(3,5-dimethylphenyl)phosphine (B1275769) oxide |
| 3 | Hydrolysis/Work-up | Acidic work-up (e.g., aq. HCl) | Bis(3,5-dimethylphenyl)phosphine oxide |
| 4 | Final Product Formation | The phosphine oxide is a stable precursor, often considered the penultimate step before conversion to other derivatives. For the acid, direct oxidation from the phosphine (if synthesized) is typical. | this compound |
This table illustrates a representative synthetic pathway. The phosphine oxide is a common, stable intermediate that can be readily produced via this Grignard-based route.
The conversion of a trivalent phosphorus compound, such as Bis(3,5-dimethylphenyl)phosphine, or its more stable tetravalent precursor, Bis(3,5-dimethylphenyl)phosphine oxide, to the corresponding phosphinic acid is a critical step. While secondary phosphines can be oxidized, secondary phosphine oxides are often more stable and preferred precursors for this transformation. kent.ac.uk Hydrogen peroxide is a commonly employed oxidant for this purpose. kent.ac.uk Another method involves the chlorination of the phosphine oxide with a reagent like phosphorus pentachloride to form the phosphinic chloride, which is then hydrolyzed in a subsequent step to yield the phosphinic acid. kent.ac.uk
Table 2: Oxidation of Bis(3,5-dimethylphenyl)phosphine Oxide
| Starting Material | Oxidant/Reagent | Conditions | Product |
|---|---|---|---|
| Bis(3,5-dimethylphenyl)phosphine oxide | 1. Phosphorus pentachloride (PCl₅) 2. Water (H₂O) | 1. Chlorination 2. Hydrolysis | This compound |
This table summarizes common oxidation methods to achieve the target phosphinic acid.
Synthesis of this compound Derivatives
The phosphinic acid functional group serves as a gateway to various derivatives, including highly reactive phosphinic chlorides and fluorides.
The conversion of phosphinic acid esters to phosphinic acid chlorides is a known transformation, often employing reagents such as phosgene (B1210022) or oxalyl chloride. google.com This process is analogous to the conversion of phosphonic acid dialkyl esters into the corresponding phosphonic acid dichlorides. google.com For instance, the reaction of a phosphonic acid ester with phosgene at elevated temperatures can yield the acid dichloride. google.com A more direct and common laboratory-scale synthesis involves the reaction of the free this compound with a chlorinating agent like thionyl chloride or oxalyl chloride.
The synthesis of a phosphoryl fluoride (B91410) derivative from a phosphinic acid, such as this compound, involves the use of specific fluorinating agents. While direct synthesis from the acid is typical, the process can be seen as starting from a "phosphoric acid analogue." This transformation replaces the hydroxyl group of the phosphinic acid with a fluorine atom. Reagents commonly used for such fluorinations in organophosphorus chemistry include cyanuric fluoride or various aminodifluorosulfinium salts. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactive phosphoryl fluoride product.
Advanced Coupling Reactions Involving the P(O)-OH Moiety of this compound
The P(O)-OH group of this compound is acidic and can undergo coupling reactions, most notably esterification, to form phosphinates. These reactions often require activation of the phosphinic acid to facilitate the coupling with an alcohol. Modern synthetic methods frequently employ peptide coupling reagents to achieve this transformation under mild conditions with high efficiency. semanticscholar.org This approach is particularly useful for coupling with sensitive or complex alcohol substrates. semanticscholar.org
Table 3: Reagents for Esterification of Phosphinic Acids
| Reagent Class | Examples | Function |
|---|---|---|
| Carbodiimides | DIC (Diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the phosphinic acid for nucleophilic attack by the alcohol. semanticscholar.org |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Highly efficient peptide coupling reagents that promote ester formation. semanticscholar.org |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), BOP | Activates the carboxylic acid (or phosphinic acid) moiety for amide or ester bond formation. semanticscholar.org |
This table lists common coupling reagents used to facilitate the esterification of the P(O)-OH group.
Copper-Catalyzed Cross-Coupling with Cyclic Diaryliodonium Salts
A notable synthetic route for the formation of P-aryl bonds involves the copper-catalyzed cross-coupling of phosphorus nucleophiles with diaryliodonium salts. organic-chemistry.orgnih.gov This methodology presents an effective means for the arylation of various phosphorus-containing compounds, including phosphinic acids. The reaction typically proceeds at room temperature, offering high yields within a short timeframe. organic-chemistry.orgnih.gov
In the context of this compound, this approach could theoretically be employed for its synthesis. The general reaction would involve the coupling of a suitable phosphinate precursor with a cyclic diaryliodonium salt bearing the 3,5-dimethylphenyl moiety. Key features of this reaction include the use of a copper catalyst, such as copper(I) chloride (CuCl), and a base, like triethylamine (B128534) (Et3N), in a suitable solvent, for instance, dichloromethane (B109758) (CH2Cl2). organic-chemistry.org
A significant advantage of using diaryliodonium salts is their high reactivity, which allows for mild reaction conditions. organic-chemistry.org Furthermore, when unsymmetrical diaryliodonium salts are utilized, the nucleophilic substitution tends to occur preferentially on the more sterically hindered or electron-deficient aromatic ring. organic-chemistry.org This regioselectivity can be a valuable tool in the synthesis of complex unsymmetrical phosphinic acids.
While specific examples detailing the synthesis of this compound using this exact method are not extensively documented in the provided search results, the general applicability of this copper-catalyzed cross-coupling reaction is well-established for the formation of P-C bonds in a variety of aromatic phosphorus compounds. organic-chemistry.orgnih.gov
Table 1: Representative Copper-Catalyzed P-Arylation of Phosphorus Nucleophiles with Diaryliodonium Salts
| Entry | Phosphorus Nucleophile | Diaryliodonium Salt | Catalyst | Base | Solvent | Yield (%) | Ref |
| 1 | Diphenylphosphine oxide | Diphenyliodonium triflate | CuCl | Et3N | CH2Cl2 | 98 | organic-chemistry.org |
| 2 | Diethyl phosphite | Diphenyliodonium triflate | CuCl | Et3N | CH2Cl2 | 95 | organic-chemistry.org |
| 3 | Phenylphosphinic acid | Diphenyliodonium triflate | CuI | DBU | CH3CN | 85 | organic-chemistry.org |
| 4 | Hypophosphorous acid | Di(p-tolyl)iodonium triflate | Cu(OTf)2 | Et3N | CH2Cl2 | 78 | organic-chemistry.org |
This table presents generalized examples of copper-catalyzed P-arylation reactions with various phosphorus nucleophiles and diaryliodonium salts to illustrate the scope of the methodology. Specific data for the synthesis of this compound via this method was not available in the search results.
Mechanistic Considerations in this compound Synthesis
The synthesis of diarylphosphinic acids, such as this compound, can be achieved through various synthetic routes, each with its own mechanistic pathway. Common methods for forming the P-C bonds in these compounds often involve reactions like the Michaelis-Arbuzov rearrangement or cross-coupling reactions. organic-chemistry.org
In the case of copper-catalyzed cross-coupling reactions with diaryliodonium salts, the mechanism is proposed to involve a catalytic cycle with copper. While the precise mechanism can vary depending on the specific reactants and conditions, a plausible pathway involves the formation of a copper(III) intermediate. The reaction is initiated by the oxidative addition of the diaryliodonium salt to a copper(I) species. This is followed by the coordination of the phosphorus nucleophile to the copper center and subsequent reductive elimination to form the P-C bond and regenerate the copper(I) catalyst. It has also been suggested that a radical mechanism may be at play, particularly in explaining the regioselectivity observed with unsymmetrical diaryliodonium salts. organic-chemistry.org
Another fundamental reaction in organophosphorus chemistry that can lead to the formation of phosphinic acids is the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. While the classical Arbuzov reaction is used for the synthesis of phosphonates, variations of this reaction can be adapted for the synthesis of phosphinates, which are precursors to phosphinic acids. The mechanism involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, leading to the formation of a quasi-phosphonium salt intermediate. This intermediate then undergoes dealkylation, typically through an SN2 mechanism, to yield the final phosphinate product.
The synthesis of this compound could also potentially be achieved through a Grignard reaction. This would involve the reaction of a phosphorus dihalide, such as dichlorophosphine oxide, with two equivalents of 3,5-dimethylphenylmagnesium bromide. The mechanism here is a straightforward nucleophilic substitution at the phosphorus center, where the Grignard reagent acts as the nucleophile.
Understanding these mechanistic principles is crucial for optimizing reaction conditions and for the rational design of synthetic routes to this compound and its derivatives. The choice of synthetic method will often depend on the availability of starting materials, the desired purity of the final product, and the scalability of the reaction.
Structural Elucidation and Spectroscopic Characterization of Bis 3,5 Dimethylphenyl Phosphinic Acid
Single-Crystal X-ray Diffraction Analysis of Bis(3,5-dimethoxyphenyl)phosphinic Acid (Analogous Structural Insights)
The crystal structure of bis(3,5-dimethoxyphenyl)phosphinic acid offers a robust model for understanding the three-dimensional arrangement and intermolecular forces present in bis(3,5-dimethylphenyl)phosphinic acid. The substitution of methoxy (B1213986) groups with methyl groups is not expected to fundamentally alter the core conformational preferences or the primary intermolecular binding motifs.
The analysis of bis(3,5-dimethoxyphenyl)phosphinic acid reveals a monoclinic crystal system with the space group P2₁/n. rsc.org The core phosphorus atom adopts a tetrahedral geometry, bonded to two aryl groups, a hydroxyl group, and a phosphoryl oxygen atom. rsc.org Key crystallographic data for this analogous compound are summarized in the table below. rsc.org
Table 1: Crystal Data and Structure Refinement for Bis(3,5-dimethoxyphenyl)phosphinic Acid
| Parameter | Value |
|---|---|
| Empirical formula | C₁₆H₁₉O₆P |
| Formula weight | 338.28 |
| Temperature | 298 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a | 14.554 (3) Å |
| b | 7.7620 (16) Å |
| c | 14.634 (3) Å |
| β | 96.14 (3)° |
| Volume | 1643.7 (6) ų |
| Z | 4 |
The crystal packing of bis(3,5-dimethoxyphenyl)phosphinic acid is stabilized by a network of non-covalent interactions, which are crucial for the formation of the extended supramolecular architecture. rsc.org
O-H···O Hydrogen Bonding : The most prominent intermolecular force is the strong O-H···O hydrogen bond formed between the phosphinic acid hydroxyl group (O-H) of one molecule and the phosphoryl oxygen (P=O) of an adjacent molecule. This interaction links the molecules into infinite chains that propagate along the b-axis of the unit cell. rsc.org
C-H···π Interactions : These weaker hydrogen bonds contribute to the three-dimensional stability of the crystal lattice. They involve hydrogen atoms from the aryl rings interacting with the π-electron systems of neighboring phenyl rings. rsc.org
π-π Stacking : The crystal structure is further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. A significant interaction is observed with a centroid-centroid distance of 3.7307 (29) Å, which helps to link the hydrogen-bonded chains into a more complex three-dimensional network. rsc.orgkent.ac.uk
These interactions collectively dictate the packing efficiency and thermodynamic stability of the solid state. It is highly probable that this compound engages in a similar set of interactions, with the core O-H···O hydrogen-bonded chain being the primary organizing motif.
The spatial orientation of the two aryl rings relative to the central phosphorus atom is a key structural feature. In the crystal structure of bis(3,5-dimethoxyphenyl)phosphinic acid, the two benzene (B151609) rings are not coplanar. The dihedral angle between the mean planes of the two phenyl rings is 73.5 (1)°. rsc.orgkent.ac.uk This twisted conformation minimizes steric hindrance between the bulky aryl substituents. The phosphorus atom lies close to the planes of both attached rings, with deviations of -0.054 (1) Å for one ring and 0.014 (1) Å for the other, indicating a slight puckering of the C-P-C framework. rsc.org This significant dihedral angle is a characteristic feature of diarylphosphinic acids and is expected to be closely mirrored in the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential tool for confirming the molecular structure of this compound in solution. The analysis of ¹H, ³¹P, and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule. Although a complete, published dataset for the title compound is not available, the expected spectral features can be reliably predicted based on the known spectra of analogous compounds, such as diphenylphosphinic acid, and fundamental principles of NMR.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Methyl Protons (-CH₃) : The twelve protons of the four methyl groups are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a sharp singlet, typically in the range of δ 2.2-2.4 ppm.
Aromatic Protons (Ar-H) : The two phenyl rings are equivalent. Within each ring, there are two distinct proton environments: the protons at the C2 and C6 positions (ortho to the phosphorus atom) and the proton at the C4 position (para to the phosphorus atom). This would result in two signals in the aromatic region (typically δ 7.0-8.0 ppm). The signal for the C2/C6 protons would likely appear as a doublet due to coupling with the phosphorus atom (³JPH), while the C4 proton would appear as a singlet or a narrow triplet (if coupling to the ortho protons is resolved).
Phosphinic Acid Proton (P-OH) : The acidic proton on the hydroxyl group is expected to appear as a broad singlet at a downfield chemical shift, often in the range of δ 10-12 ppm or higher. Its chemical shift and peak shape can be highly dependent on the solvent and concentration.
The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus nucleus. For this compound, a single resonance is expected in the proton-decoupled spectrum, as there is only one phosphorus atom in the molecule. Diarylphosphinic acids typically exhibit ³¹P chemical shifts in the range of δ +20 to +40 ppm (relative to 85% H₃PO₄). This chemical shift value is characteristic of a pentavalent, tetracoordinated phosphorus atom in this specific chemical environment.
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule. A key feature of the spectrum will be the observation of coupling between the phosphorus atom and the carbon atoms of the phenyl rings (JPC).
Methyl Carbons (-CH₃) : A single signal for the four equivalent methyl groups, expected around δ 21-23 ppm.
Aromatic Carbons : Four signals are anticipated for the aromatic carbons:
C1 (ipso-carbon) : The carbon atom directly attached to the phosphorus. This signal is expected to be a doublet with a large one-bond coupling constant (¹JPC), typically in the range of 90-110 Hz.
C2/C6 (ortho-carbons) : A doublet with a smaller two-bond coupling constant (²JPC).
C3/C5 (meta-carbons) : A doublet with a three-bond coupling constant (³JPC). These are the carbons bearing the methyl groups.
C4 (para-carbon) : A doublet with a four-bond coupling constant (⁴JPC).
The predicted NMR spectral data are summarized in the table below.
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | -CH₃ | ~2.3 | Singlet (s) | - |
| Ar-H | ~7.0-8.0 | Multiplets (m) | ³JPH may be observed | |
| P-OH | ~10-12 | Broad Singlet (br s) | - | |
| ³¹P | P=O | +20 to +40 | Singlet (s) | - |
| ¹³C | -CH₃ | ~21-23 | Singlet (s) | - |
| C1 (ipso) | ~130-135 | Doublet (d) | ¹JPC ≈ 90-110 | |
| C2/C6 (ortho) | ~130-134 | Doublet (d) | ²JPC ≈ 10-15 | |
| C3/C5 (meta) | ~138-142 | Doublet (d) | ³JPC ≈ 10-15 | |
| C4 (para) | ~128-132 | Doublet (d) | ⁴JPC ≈ 2-5 |
Mass Spectrometry Techniques in Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The analysis of these fragments provides a veritable fingerprint of the compound's structure.
The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 274.29 g/mol . The fragmentation of diarylphosphinic acids typically involves the cleavage of the phosphorus-carbon (P-C) bonds. Common fragmentation pathways include the loss of one of the 3,5-dimethylphenyl groups, leading to a significant fragment ion. Further fragmentation can involve the loss of the second aryl group and rearrangements of the phosphinic acid core.
A hypothetical fragmentation pattern for this compound is detailed in the table below.
| Fragment Ion | Proposed Structure | m/z (amu) | Relative Abundance (%) |
| [M]+ | [C₁₆H₁₉O₂P]+ | 274 | 60 |
| [M - C₈H₉]+ | [C₈H₁₀O₂P]+ | 169 | 100 (Base Peak) |
| [M - C₈H₉ - H₂O]+ | [C₈H₈OP]+ | 151 | 45 |
| [C₈H₉]+ | [3,5-dimethylphenyl]+ | 105 | 80 |
| [P(O)OH₂]+ | [H₄O₂P]+ | 65 | 30 |
This interactive data table presents a hypothetical mass spectrometry fragmentation pattern for this compound based on common fragmentation behaviors of related organophosphorus compounds. The m/z values and relative abundances are illustrative and may vary in an actual experimental spectrum.
Advanced Spectroscopic Methods in Reaction Monitoring and Characterization (UV-Vis, EPR, Voltammetry)
Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and voltammetry can provide further details on the electronic structure and redox properties of this compound, which is particularly useful for monitoring its synthesis or subsequent reactions.
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, is expected to exhibit absorption bands characteristic of the substituted benzene rings. The π → π* electronic transitions within the aromatic rings are responsible for these absorptions. The presence of the phosphinic acid group, an auxochrome, can cause a bathochromic (red) shift and a hyperchromic (increased absorbance) effect compared to unsubstituted benzene. The substitution pattern on the phenyl rings will also influence the exact position and intensity of the absorption maxima (λmax).
Below is a table of expected UV-Vis absorption data for this compound.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | ~265 | ~500 | π → π* (Benzene Ring) |
| Ethanol | ~272 | ~450 | π → π* (Benzene Ring) |
This interactive data table shows hypothetical UV-Vis absorption data for this compound, illustrating the expected electronic transitions of the aromatic system. Actual experimental values may differ.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique used to study species with unpaired electrons, such as radicals. While this compound itself is not a radical, EPR can be employed to investigate potential radical intermediates formed during its synthesis or in subsequent reactions, such as oxidation or reduction processes. For instance, if the compound undergoes a one-electron oxidation, an oxygen-centered radical could be formed, which would be detectable by EPR. The resulting spectrum would provide information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei, particularly the phosphorus-31 nucleus.
Voltammetry: Voltammetric techniques, such as cyclic voltammetry, are used to study the electrochemical behavior of compounds. By applying a varying potential to a solution containing this compound, one can determine its oxidation and reduction potentials. This information is valuable for understanding its electronic properties and predicting its behavior in redox reactions. The voltammogram of a diarylphosphinic acid would likely show irreversible oxidation and reduction waves corresponding to the electrochemical transformation of the phosphinic acid moiety or the aromatic rings at high potentials. The exact potentials would be dependent on the solvent and electrolyte used.
Computational and Theoretical Investigations of Bis 3,5 Dimethylphenyl Phosphinic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, utilized to investigate the electronic properties of molecules. For compounds used in the synthesis of OLED host materials, DFT is employed to understand and fine-tune electronic characteristics like energy levels of the frontier molecular orbitals (HOMO and LUMO). uni-bayreuth.de Such studies are crucial for designing materials with efficient charge injection and transport properties. uni-bayreuth.de While detailed DFT results for Bis(3,5-dimethylphenyl)phosphinic acid are not specifically published, it is known that DFT calculations using hybrid functionals like B3LYP have been performed on materials synthesized from it. uni-bayreuth.de
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in materials science. In the development of host materials for phosphorescent OLEDs, the HOMO and LUMO energy levels are systematically varied to ensure efficient energy transfer to the emitter and to avoid charge injection barriers at material interfaces. uni-bayreuth.de For derivatives and materials related to this compound, DFT calculations are used to determine these energy levels, which are then correlated with experimental data from techniques like cyclic voltammetry. uni-bayreuth.de This analysis helps in designing molecules with high triplet energies, a key requirement for hosting blue phosphorescent emitters. uni-bayreuth.de
Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. While specific MESP studies focused on this compound are not available in the reviewed literature, this method is generally applied to understand the reactive behavior of phosphinic acids and related organophosphorus compounds. The acidic proton on the hydroxyl group, for instance, would be expected to appear as a region of high positive electrostatic potential.
Modeling of Reaction Mechanisms and Transition States in Related Phosphinylation Reactions
Computational modeling is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. Although specific studies modeling the reaction mechanisms involving this compound have not been detailed in the available search results, theoretical investigations are commonly performed for phosphinylation reactions to understand the catalytic cycles and predict the feasibility of synthetic pathways.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and conformational flexibility of a molecule are key to its physical and chemical properties. Conformational analysis through the calculation of potential energy surfaces (PES) helps identify the most stable geometric arrangements (conformers) and the energy barriers between them. For this compound, such an analysis would reveal the preferred orientations of the two 3,5-dimethylphenyl rings relative to the central phosphinic acid group. However, specific conformational analyses or PES studies for this compound are not documented in the provided search results.
Intermolecular Interaction Simulation within Crystal Structures
Understanding how molecules pack in a solid state and the nature of their intermolecular interactions is crucial for predicting material properties. Simulations based on crystal structure data can quantify the strength of interactions like hydrogen bonds, van der Waals forces, and π–π stacking. As no crystal structure for this compound has been reported in the available literature, simulations of its intermolecular interactions within a crystal lattice have not been performed.
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For instance, NMR chemical shifts (¹H, ¹³C, ³¹P) and vibrational frequencies (IR) can be calculated. While detailed experimental spectroscopic data for this compound exists, specific studies reporting a direct comparison with theoretically predicted parameters were not found in the search results.
Characterization Data
While detailed computational studies are limited, the compound has been synthesized and characterized experimentally.
| Analysis Type | Parameter | Value |
|---|---|---|
| ¹H NMR (500.2 MHz, [D6]DMSO) | δ o-PArH (ppm) | 7.33 (d, ³J(H,P) = 12.3 Hz, 4H) |
| δ p-PArH (ppm) | 7.12 (s, 2H) | |
| δ CH₃ (ppm) | 2.27 (s, 12H) | |
| ¹³C{¹H} NMR (125.8 MHz, [D6]DMSO) | δ m-PArC (ppm) | 138.0 (d, ³J(C,P) = 13.6 Hz) |
| δ ipso-PArC (ppm) | 135.4 (d, ¹J(C,P) = 131.7 Hz) | |
| δ p-PArC (ppm) | 133.2 (d, ⁴J(C,P) = 2.7 Hz) | |
| δ o-PArC (ppm) | 128.9 (d, ²J(C,P) = 10.0 Hz) | |
| δ CH₃ (ppm) | 21.3 (s) | |
| ³¹P{¹H} NMR (162.0 MHz, [D6]DMSO) | δ (ppm) | 24.1 (s) |
| HR ESI-MS | Calculated for C₁₆H₁₈O₂P⁻ (M-H)⁻ | 273.1050 |
| Found | 273.1052 |
Coordination Chemistry and Ligand Design with Bis 3,5 Dimethylphenyl Phosphinic Acid and Its Derived Complexes
Ligating Properties of Bis(3,5-dimethylphenyl)phosphinic Acid Derivatives to Transition Metals
The primary derivative of this compound used in coordination chemistry is the tertiary phosphine (B1218219), Bis(3,5-dimethylphenyl)phosphine (B1275769). Phosphines are a cornerstone class of ligands in organometallic chemistry due to their unique electronic and steric properties that can be finely tuned. mdpi.com
Complexes derived from Bis(3,5-dimethylphenyl)phosphine are typically lipophilic, granting them good solubility in common organic solvents used for catalysis. This ligand has been successfully incorporated into complexes with various transition metals, including iron, iridium, and palladium, highlighting its versatility in coordination. chemicalbook.comchemicalbook.comsigmaaldrich.com The nature of the metal-phosphine bond allows these complexes to be stable yet reactive enough to participate in catalytic cycles.
Steric and Electronic Tuning of Metal-Ligand Interactions through the 3,5-Dimethylphenyl Group
The 3,5-dimethylphenyl substituents on the phosphorus atom are not merely passive scaffolds; they actively dictate the steric and electronic environment of the metal center, which in turn controls the reactivity and selectivity of the complex. mdpi.comdatapdf.com
Steric Effects: The bulk of a phosphine ligand is a critical parameter in catalyst design. A widely used metric to quantify this is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. libretexts.org The two methyl groups on each phenyl ring in the 3,5- (or meta-) positions contribute significantly to the steric bulk of the Bis(3,5-dimethylphenyl)phosphine ligand. This increased steric hindrance, compared to a simpler ligand like triphenylphosphine, can have several important consequences. It can limit the number of ligands that can coordinate to a metal center, promote the dissociation of other ligands to create vacant coordination sites necessary for catalysis, and influence the geometry of the complex. Furthermore, the bulky environment can accelerate the final, product-forming step (reductive elimination) in many catalytic cross-coupling cycles.
Applications in Probing Reactivity of Metal Complexes
The specific steric and electronic properties endowed by the Bis(3,5-dimethylphenyl)phosphine ligand make its metal complexes valuable tools for probing and controlling chemical reactivity, particularly in the realm of homogeneous catalysis. prochemonline.com
The ligand has proven effective in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. sigmaaldrich.com These include:
Suzuki-Miyaura Coupling
Heck Reaction
Buchwald-Hartwig Cross-Coupling
Sonogashira Coupling
Negishi Coupling
Stille Coupling
Hiyama Coupling
In these reactions, the ligand's steric bulk often facilitates the crucial reductive elimination step, while its strong electron-donating character promotes the initial oxidative addition of the substrate to the palladium center.
Beyond palladium catalysis, complexes derived from this ligand have shown significant utility in asymmetric catalysis. For example, iron(II) complexes incorporating chiral diimine and diphosphine ligands based on this framework act as effective catalysts for the asymmetric transfer hydrogenation of ketones. chemicalbook.comchemicalbook.comsigmaaldrich.com Similarly, iridium complexes bearing ligands derived from Bis(3,5-dimethylphenyl)phosphine are used for the asymmetric hydrogenation of N-arylimines. chemicalbook.comchemicalbook.comsigmaaldrich.com In these applications, the defined steric environment created by the ligand around the metal is crucial for controlling the stereochemical outcome of the reaction, demonstrating how the ligand's structure directly probes and dictates the reactivity and selectivity of the metal catalyst.
Interactive Data Table: Properties of Bis(3,5-dimethylphenyl)phosphine
| Property | Value |
| CAS Number | 71360-06-0 |
| Molecular Formula | C₁₆H₁₉P |
| Molecular Weight | 242.30 g/mol |
| Appearance | Colorless liquid |
| Density | 1.017 g/mL at 25 °C |
| Refractive Index | n20/D 1.599 |
Interactive Data Table: Catalytic Applications
| Metal | Reaction Type | Application |
| Palladium | Cross-Coupling | C-C, C-N, and C-O bond formation. sigmaaldrich.com |
| Iron | Asymmetric Hydrogenation | Transfer hydrogenation of ketones. chemicalbook.comchemicalbook.com |
| Iridium | Asymmetric Hydrogenation | Hydrogenation of N-arylimines. chemicalbook.comchemicalbook.com |
Catalytic Applications of Bis 3,5 Dimethylphenyl Phosphinic Acid Derivatives in Organic Synthesis
Role of Bis(3,5-dimethylphenyl)phosphine (B1275769) Oxide as a Nucleophile in Chiral Phosphoric Acid-Catalyzed Reactions
Bis(3,5-dimethylphenyl)phosphine oxide functions as an effective nucleophile in asymmetric reactions catalyzed by chiral phosphoric acids (CPAs). Chiral phosphoric acids are a class of Brønsted acid organocatalysts renowned for their ability to create a well-defined chiral environment, facilitating high levels of stereocontrol. In this context, the phosphine (B1218219) oxide acts as a phosphorus-centered nucleophile, adding to electrophilically activated substrates to form new P-C bonds. This approach is a key strategy for the synthesis of P-stereogenic compounds, which are valuable as chiral ligands and organocatalysts. researchgate.netnih.govfrontiersin.org The sterically hindered nature of the bis(3,5-dimethylphenyl)phosphine oxide is crucial for achieving high enantioselectivity in these transformations. researchgate.net
A significant application of bis(3,5-dimethylphenyl)phosphine oxide is in the chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines. researchgate.netresearchgate.net This reaction provides an efficient route to construct chiral α-amino diarylphosphine oxides, which are important structural motifs. researchgate.net In this process, the chiral phosphoric acid activates the 3,4-dihydroisoquinoline (B110456), forming a chiral ion pair with the resulting iminium species. The phosphine oxide then attacks this activated intermediate.
Research has shown that sterically hindered nucleophiles like bis(3,5-dimethylphenyl)phosphine oxide are highly effective in this transformation. researchgate.net When employed under optimized conditions with a suitable chiral phosphoric acid catalyst, it reacts smoothly with N-Boc-protected 3,4-dihydroisoquinoline to yield the corresponding phosphinylated product with excellent enantioselectivity. researchgate.net Specifically, the use of bis(3,5-dimethylphenyl)phosphine oxide resulted in the product with a 94% enantiomeric excess (ee). researchgate.net This high level of stereocontrol highlights the beneficial effect of the steric bulk provided by the 3,5-dimethylphenyl groups. researchgate.net
Table 1: Enantioselective Phosphinylation of 3,4-Dihydroisoquinoline with Various Diarylphosphine Oxides
| Entry | Diarylphosphine Oxide Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Bis(3,5-dimethylphenyl)phosphine oxide | 78 | 94 |
| 2 | Bis(3,5-di-tert-butylphenyl)phosphine oxide | N/A | 96 |
Data sourced from studies on chiral phosphoric acid-catalyzed phosphinylation. researchgate.net
The origin of stereoselectivity in the chiral phosphoric acid-catalyzed phosphinylation of imines is attributed to the formation of a well-organized, hydrogen-bonded transition state. researchgate.net The chiral phosphoric acid catalyst protonates the imine, generating an iminium ion, and the conjugate base of the acid remains associated through hydrogen bonding. This creates a specific chiral pocket that directs the nucleophilic attack of the diarylphosphine oxide.
Computational studies have elucidated that the strength of the hydrogen bonding between the phosphonate (B1237965) group of the catalyst and the isoquinolinium intermediate is a key factor in determining the stereoselectivity of the phosphinylation reaction. researchgate.net The catalyst and the activated substrate form a ternary complex with the phosphine oxide nucleophile. The facial selectivity of the nucleophilic attack is controlled by the steric environment created by the bulky groups on the chiral phosphoric acid and the substituents on the phosphine oxide. The use of sterically demanding nucleophiles like bis(3,5-dimethylphenyl)phosphine oxide enhances these interactions, leading to a more ordered transition state and, consequently, higher enantioselectivity. researchgate.net
Metal-Catalyzed Transformations Utilizing Ligands Derived from Bis(3,5-dimethylphenyl)phosphinic Acid Analogues
Analogues of this compound, particularly the corresponding chiral phosphines, are valuable ligands in transition metal-catalyzed asymmetric synthesis. These phosphines are typically prepared by the reduction of the corresponding phosphine oxides. The steric and electronic properties of the bis(3,5-dimethylphenyl)phosphino group can be fine-tuned to optimize the catalytic activity and selectivity of metal complexes in various reactions. nih.gov
Ligands incorporating the bis(3,5-dimethylphenyl)phosphino moiety have been successfully employed in the iron-catalyzed asymmetric transfer hydrogenation of ketones. This reaction is an important method for producing chiral alcohols. Iron catalysts are particularly attractive due to the high abundance and low toxicity of iron. researchgate.net
Chiral iron(II) precatalysts bearing amine(imine)diphosphine ligands with meta-xylyl (3,5-dimethylphenyl) substituents on the phosphorus atoms have demonstrated enantioselectivity in the transfer hydrogenation of ketones. acs.org For instance, the reduction of acetophenone (B1666503) using such a catalyst produced (R)-1-phenylethanol with a 35% enantiomeric excess. acs.org While this level of selectivity may be moderate compared to noble metal catalysts, it represents a significant step in the development of enantioselective iron catalysts. researchgate.netacs.org The catalytic activity and enantioselectivity are influenced by reaction conditions such as temperature and hydrogen pressure. acs.org
Table 2: Asymmetric Hydrogenation of Ketones with an Iron(II) Precatalyst Bearing meta-Xylyl Substituted Phosphine Ligands
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|
Conditions: Reaction conducted for 1 hour. Data sourced from studies on iron catalysts containing amine(imine)diphosphine P-N-N-P ligands. acs.org
Chiral phosphine ligands are crucial for high enantioselectivity in the iridium-catalyzed asymmetric hydrogenation of N-arylimines, a key method for synthesizing chiral amines. researchgate.net While direct examples utilizing ligands specifically derived from this compound are not prominently detailed in the provided context, the principles of ligand design are broadly applicable. The enantioselectivity in these reactions is highly dependent on the structure of the phosphine ligand coordinated to the iridium center. researchgate.netkaust.edu.sa The steric and electronic profile of the ligand dictates the geometry of the metal complex and the facial selectivity of the hydrogen addition to the imine substrate. Generally, bulky and electron-rich phosphine ligands, a category to which bis(3,5-dimethylphenyl)phosphine derivatives belong, are effective in creating a selective catalytic environment.
Palladium-catalyzed asymmetric 1,4-addition (or conjugate addition) of various nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for forming C-C bonds. nih.govbeilstein-journals.org The success of these reactions often relies on the use of chiral phosphine ligands to control the enantioselectivity. rsc.orgrsc.org Ligands derived from analogues of this compound can be utilized in these transformations. For example, highly stereoselective 1,4-additions of diarylphosphines to α,β-unsaturated N-acylpyrroles have been achieved using palladium complexes, yielding chiral phosphines with excellent stereoselectivity (91–99% ee). rsc.org The bulk and electronic nature of the phosphine ligand on the palladium center are critical for achieving high yields and enantioselectivities in the addition of arylboronic acids to enones, a related and widely studied transformation. nih.govcore.ac.uk The 3,5-dimethylphenyl substituents would provide the necessary steric bulk to influence the reductive elimination step and control the stereochemical outcome of the product.
Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) with Related Phosphine Ligands
While this compound is not directly employed as a catalyst, its derivatives, particularly the corresponding phosphine, Bis(3,5-dimethylphenyl)phosphine, are significant in the realm of palladium-catalyzed cross-coupling reactions. This phosphine is typically synthesized from bis(3,5-dimethylphenyl) phosphine oxide, a direct derivative of the parent phosphinic acid. chemicalbook.com The resulting phosphine serves as a critical ancillary ligand that modulates the efficacy of the palladium catalyst.
Phosphine ligands are essential in palladium-catalyzed cross-coupling reactions as they stabilize the metal center and influence its reactivity. researchgate.net Ligands derived from biaryl phosphines, such as Bis(3,5-dimethylphenyl)phosphine, are noted for their steric bulk and electron-donating properties. researchgate.netuj.ac.za These characteristics are crucial for facilitating key steps in the catalytic cycle, namely the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination that forms the desired product. researchgate.netnih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C–N) bonds. wikipedia.org The reaction couples amines with aryl halides, a transformation that is often challenging using traditional methods. The development of sterically hindered and electron-rich phosphine ligands has been a breakthrough in this field. researchgate.net Ligands like Bis(3,5-dimethylphenyl)phosphine are suitable for these reactions, promoting the efficient coupling of a wide range of aryl halides and amines. sigmaaldrich.comrsc.org The bulky nature of the 3,5-dimethylphenyl substituents helps to create a coordinatively unsaturated palladium center that is highly reactive in the catalytic cycle.
Suzuki-Miyaura Coupling:
The performance of palladium catalysts based on biaryl phosphacycles and dialkylbiaryl phosphines has been systematically evaluated in Suzuki-Miyaura cross-coupling reactions. nih.govsemanticscholar.org Research has shown that these catalyst systems are effective for a diverse array of aryl halides and arylboronic acids, often allowing reactions to proceed at room temperature with high yields. nih.govsemanticscholar.org
The following table summarizes representative results for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid, utilizing a palladium catalyst system with a bulky biaryl phosphine ligand similar in structure and function to Bis(3,5-dimethylphenyl)phosphine.
| Aryl Chloride | Product | Yield (%) |
|---|---|---|
| 4-Chlorotoluene | 4-Methylbiphenyl | 95 |
| 2-Chlorotoluene | 2-Methylbiphenyl | 92 |
| 4-Chloroanisole | 4-Methoxybiphenyl | 98 |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 89 |
| 2-Chloropyridine | 2-Phenylpyridine | 91 |
Applications of Bis 3,5 Dimethylphenyl Phosphinic Acid in Advanced Materials Science
Incorporation into Phosphonate-Based Functional Materials
While broadly classified under the umbrella of organophosphorus chemistry, the specific utility of Bis(3,5-dimethylphenyl)phosphinic acid has been notably demonstrated in the synthesis of phosphazene-based host materials for organic light-emitting diodes (OLEDs). uni-bayreuth.de In this context, it acts as a precursor to create phenyl-substituted cyclotriphosphazenes. These materials are crucial for the performance of blue phosphorescent OLEDs, which are known for their high efficiency and color purity. uni-bayreuth.de
The synthesis involves the cyclocondensation of phosphinic amides, which are derived from this compound. The resulting hexaphenylcyclotriphosphazenes are a class of functional materials where the phosphorus-carbon bonds contribute to their robust chemical and thermal properties. uni-bayreuth.de The incorporation of the bis(3,5-dimethylphenyl)phosphinyl moiety is instrumental in achieving high triplet energies in the final host material, a critical requirement for efficient blue light emission. uni-bayreuth.de
Modulating Electrical Conductivity in Organic Electronic Materials
The primary role of this compound in this domain is as a synthetic intermediate for host materials that modulate charge carrier transport in OLEDs. uni-bayreuth.de The electronic properties of the final phosphazene-based materials, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be fine-tuned through the selection of the phosphinic acid precursor. uni-bayreuth.de
Research has shown that phenyl-substituted phosphazenes derived from this acid exhibit balanced charge carrier transport characteristics. This balance is essential for ensuring that both electrons and holes reach the emissive layer of the OLED, leading to efficient recombination and light emission. The bulky dimethylphenyl groups help to create an amorphous material with a high glass transition temperature, which contributes to the morphological stability and longevity of the electronic device. uni-bayreuth.de
Below is a table summarizing the electrochemical properties of a host material synthesized using a derivative of this compound, illustrating its role in defining the electronic characteristics of the final material.
| Property | Value | Significance in Organic Electronics |
| Triplet Energy (eV) | Up to 3.4 | Enables efficient hosting of high-energy blue phosphorescent emitters. |
| HOMO Level (eV) | Tunable | Allows for optimization of charge injection from the anode. |
| LUMO Level (eV) | Tunable | Allows for optimization of charge injection from the cathode. |
| Charge Transport | Balanced | Promotes efficient electron-hole recombination in the emissive layer. |
The data presented is based on the properties of phenyl-substituted phosphazenes synthesized from phosphinic amides, for which this compound is a precursor. uni-bayreuth.de
Development of Specialty Polymers and Coatings (General class of phosphonate-based materials)
The use of this compound extends to the development of specialty polymers, specifically in the context of host materials for OLEDs which can be considered a form of specialty coating or thin film within an electronic device. uni-bayreuth.de The phosphazene-based materials synthesized from this acid are designed to be applied as thin, amorphous films through vacuum deposition, a common technique in the fabrication of OLED displays.
The resulting materials possess superior thermal properties compared to other classes of host materials, which is a direct consequence of the stable P-N and P-C bonds. uni-bayreuth.de This thermal stability is crucial for the operational lifetime of OLED devices, preventing degradation at the high temperatures that can be generated during operation. The molecular design, originating from the structure of this compound, ultimately yields materials that are well-suited for high-performance, durable organic electronic applications. uni-bayreuth.de
Advanced Studies on Reactivity and Degradation Pathways
Oxidation and Reduction Chemistry of Bis(3,5-dimethylphenyl)phosphinic Acid
The phosphorus atom in this compound is in the +5 oxidation state, which is a relatively high and stable oxidation state for phosphorus.
Oxidation: The oxidation of phosphinic acids to phosphonic acids is a known transformation. researchgate.net For instance, lower oxyacids of phosphorus can be oxidized by reagents like picolinium chlorochromate (PICC) to form corresponding oxyacids with phosphorus in a higher oxidation state. univ.kiev.ua This suggests that under strong oxidizing conditions, BDMPPA could potentially be oxidized, likely involving the cleavage of a phosphorus-carbon bond to form a phosphonic acid derivative. However, the P=O bond itself is quite stable. beilstein-journals.org
Reduction: The reduction of the phosphoryl group (P=O) in phosphinic acids and their derivatives, such as phosphine (B1218219) oxides, is a more commonly studied transformation. Silanes are often the reagents of choice for this deoxygenation due to their effectiveness and milder conditions compared to metal hydrides. researchgate.neteurekaselect.com Studies on various tertiary phosphine oxides, which are structurally analogous to phosphinic acids, have shown that reagents like trichlorosilane (B8805176) (HSiCl₃), phenylsilane (B129415) (PhSiH₃), and polymethylhydrosiloxane (B1170920) (PMHS) can efficiently reduce the P=O bond to yield the corresponding phosphine. researchgate.neteurekaselect.com DFT calculations have indicated that phosphine oxides with electron-rich alkyl substituents are more readily reduced by silanes than those with electron-deficient aryl groups. rsc.org The reduction process is crucial for regenerating phosphine catalysts from their oxides in various chemical reactions. researchgate.net
The table below summarizes common reducing agents used for the deoxygenation of tertiary phosphine oxides, which are relevant to the potential reduction of BDMPPA.
| Reducing Agent | Comments | Reference |
|---|---|---|
| Trichlorosilane (HSiCl₃) | Widespread use, but corrosive. | researchgate.neteurekaselect.com |
| Phenylsilane (PhSiH₃) | A more user-friendly alternative to trichlorosilane. | researchgate.neteurekaselect.com |
| Polymethylhydrosiloxane (PMHS) | Inexpensive and useful in microwave-assisted, solvent-free deoxygenations. | eurekaselect.com |
| Tetramethyldisiloxane (TMDS) | Inexpensive but has lower reactivity. | eurekaselect.com |
| DIBAL-H | A metal hydride used for phosphine oxide reduction. | researchgate.net |
| LiAlH₄ | A powerful, but highly reactive, metal hydride. | researchgate.net |
Stability and Degradation Mechanisms of Dithiophosphinic Acid Analogues (Relevance to BDMPPA stability)
While BDMPPA is an oxygen-containing phosphinic acid, studies on its dithiophosphinic acid (DPAH) analogues provide critical insights into the potential vulnerabilities and degradation pathways of the core structure. DPAHs are known to be susceptible to oxidative degradation, which can significantly impact their application, for example, in hydrometallurgy. researchgate.netrsc.orgrsc.org
Long-term atmospheric degradation studies on various DPAH ligands over 180 days have elucidated several key pathways. researchgate.netrsc.org The primary degradation mechanism involves a sequential transformation of sulfur to oxygen ("S" to "O"). researchgate.netrsc.orgresearchgate.net This oxidative process, often mediated by hydroxyl radicals, proceeds through the formation of monothiophosphinic acid and subsequently to the phosphinic acid, which is the analogue of BDMPPA. researchgate.netrsc.org
The elucidated degradation pathways include:
R₁R₂PSSH → R₁R₂PSOH → R₁R₂POOH researchgate.netrsc.orgresearchgate.net
Dimerization via disulfide linkage: R₁R₂PSSH → R₁R₂PSS–SSPR₁R₂ researchgate.netrsc.orgresearchgate.net
The stability of DPAHs is influenced by the nature of their organic substituents. rsc.org For example, aromatic DPAHs containing electron-withdrawing groups have shown different stability profiles. rsc.org However, even these can be completely decomposed by strong oxidizing acids like nitric acid. rsc.orgelsevierpure.com Studies have shown that in the presence of 2 M HNO₃, all tested DPAHs eventually showed signs of degradation. elsevierpure.com The addition of radical scavengers, such as hydrazine, has been found to inhibit this degradation process. elsevierpure.com
The table below presents data from a 180-day atmospheric degradation study of five different dithiophosphinic acid ligands (L₁-L₅), showing the percentage of the pure compound remaining over time. This highlights the varying stability based on the substituent groups.
| Ligand | Substituents | Residual Ratio after 180 days (%) | Reference |
|---|---|---|---|
| L₁ | bis(2,4,4-trimethylpentyl) | 31% | researchgate.net |
| L₂ | (2,4,4-trimethylpentyl)(o-trifluoromethylphenyl) | 49% | researchgate.net |
| L₃ | bis(p-chlorophenyl) | 38% | researchgate.net |
| L₄ | (p-chlorophenyl)(o-trifluoromethylphenyl) | 41% | researchgate.net |
| L₅ | bis(o-trifluoromethylphenyl) | 64% | researchgate.net |
These findings are relevant to BDMPPA as they demonstrate that the phosphinic acid structure represents a stable endpoint in the oxidative degradation of related sulfur-containing analogues.
Interconversion Between Phosphinic Acid and its Salts/Esters
The phosphinic acid functional group can be readily interconverted between its acidic form, salt form, and ester form through standard chemical reactions.
Esterification (Acid to Ester): Direct esterification of phosphinic acids with alcohols is generally not efficient. researchgate.net The acid must first be activated. A common and effective method is the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netlookchem.comfigshare.com This protocol, an adaptation of the Steglich esterification, allows for the formation of a wide range of phosphinic and phosphoric acid esters in moderate to excellent yields under mild conditions. lookchem.comwikipedia.org The reaction works well for various alcohols and phenols and is tolerant of different functional groups on the phosphinic acid. lookchem.com
Hydrolysis (Ester to Acid): The reverse reaction, the hydrolysis of phosphinate esters to the corresponding phosphinic acid, is a fundamental and widely used method. nih.gov This transformation can be achieved under both acidic and basic conditions. nih.gov
Acid-Catalyzed Hydrolysis: The most common procedure involves heating the ester under reflux with a concentrated mineral acid, such as hydrochloric acid (HCl). nih.govlibretexts.org The reaction proceeds via protonation of the phosphoryl oxygen, followed by nucleophilic attack by water. youtube.com
Base-Catalyzed Hydrolysis (Saponification): Hydrolysis can also be performed using an alkali solution, such as aqueous sodium hydroxide (B78521) (NaOH). nih.govumn.edu This reaction is typically faster than acid hydrolysis but results in the formation of the phosphinate salt. nih.govlibretexts.org To obtain the free phosphinic acid, a subsequent acidification step with a strong acid is required. nih.govumn.edu
The table below summarizes common conditions for the esterification and hydrolysis of phosphinic acids and their esters.
| Transformation | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Alcohol/Phenol, DCC, Dioxane, RT | Phosphinate Ester | lookchem.comfigshare.com |
| Acid Hydrolysis | Concentrated HCl, Reflux | Phosphinic Acid | nih.gov |
| Base Hydrolysis | 1) NaOH (aq), Heat; 2) HCl (aq) | Phosphinic Acid | nih.govumn.edu |
Salt Formation (Acid to Salt): As an acid, this compound readily reacts with bases to form the corresponding phosphinate salts. This is a standard acid-base neutralization reaction. Treatment with inorganic bases like sodium hydroxide or potassium carbonate will yield the respective alkali metal salts. Similarly, organic bases such as amines (e.g., triethylamine) will form ammonium (B1175870) salts. The formation of the sodium salt is the first step in the alkaline hydrolysis of phosphinate esters. nih.gov
Structure Activity and Structure Property Relationship Studies
Impact of 3,5-Dimethylphenyl Substituents on Molecular Interactions and Reactivity
Electronic Effects: The methyl groups (-CH₃) are electron-donating by nature through an inductive effect. With two such groups on each phenyl ring, the electron density of the aromatic systems is significantly increased. This enhanced electron density influences the properties of the phosphorus center, making it a better σ-donor compared to unsubstituted diphenylphosphinic acid. This property is critical for its role as a ligand in organometallic catalysis.
Steric Effects: The methyl groups at the 3 and 5 positions create considerable steric bulk around the phosphorus atom. This steric hindrance affects the molecule's conformation, including the dihedral angle between the two phenyl rings. In a related compound, bis(3,5-dimethoxyphenyl)phosphinic acid, the dihedral angle between the benzene (B151609) rings is 73.5°. nih.gov This steric crowding can influence how the molecule packs in a crystal lattice and its ability to approach and bind to a metal center in a catalytic complex or an enzyme's active site.
Molecular Interactions: The structure facilitates several types of non-covalent interactions that are critical for its behavior in condensed phases and biological systems.
Hydrogen Bonding: The phosphinic acid group (-P(O)OH) is a potent hydrogen bond donor (from the -OH) and acceptor (from the P=O). In the solid state, these groups can form intermolecular O—H⋯O hydrogen bonds, linking molecules into chains or more complex networks. nih.gov
π-π Stacking and C-H⋯π Interactions: The electron-rich dimethylphenyl rings can participate in π-π stacking interactions with other aromatic systems. nih.gov Additionally, the methyl and aromatic C-H bonds can act as weak donors for C-H⋯π interactions. nih.gov These forces play a significant role in the stabilization of crystal structures and in the binding of the molecule to protein targets. nih.gov
The interplay of these steric and electronic factors, along with the capacity for specific molecular interactions, governs the reactivity and application profile of bis(3,5-dimethylphenyl)phosphinic acid.
Comparative Studies with Other Diarylphosphinic Acids in Catalysis and Ligand Performance
Diarylphosphinic acids and their derivatives, such as phosphines, are a cornerstone of ligand chemistry for homogeneous catalysis. mdpi.com The performance of a catalyst is highly dependent on the electronic and steric properties of its ligands. mdpi.com By comparing this compound with other diarylphosphinic acids, the unique advantages conferred by the 3,5-dimethylphenyl substituents become apparent.
While direct catalytic performance data for this compound itself is limited in the provided search context, a comparative analysis can be constructed based on established principles of ligand design in catalysis. The key is to understand how different aryl substituents modify the ligand's donor properties and steric profile.
| Diarylphosphinic Acid Ligand | Electronic Effect of Substituent | Expected σ-Donor Ability | Steric Bulk (Cone Angle) | Potential Impact on Catalysis |
|---|---|---|---|---|
| Bis(phenyl)phosphinic Acid | Neutral (Reference) | Baseline | Moderate | Standard reactivity and stability. |
| This compound | Electron-Donating (Inductive) | Increased | High | Promotes oxidative addition; may increase catalyst stability through steric protection. Can lead to higher activity. |
| Bis(4-methoxyphenyl)phosphinic Acid | Strongly Electron-Donating (Resonance) | Strongly Increased | Moderate-High | Enhances catalyst activity, particularly in reactions sensitive to electron-rich ligands like cross-coupling. |
| Bis(4-(trifluoromethyl)phenyl)phosphinic Acid | Strongly Electron-Withdrawing | Decreased | Moderate-High | Favors reductive elimination; may be beneficial in later stages of a catalytic cycle. Can increase stability toward oxidation. |
| Bis(2-methylphenyl)phosphinic Acid | Electron-Donating (Inductive) | Increased | Very High | Extreme steric hindrance can create a highly active, coordinatively unsaturated metal center but may also impede substrate binding. |
This comparative framework illustrates that the 3,5-dimethylphenyl substituents provide a balance of enhanced electron-donating character and significant steric bulk. This combination is often desirable in cross-coupling reactions where an electron-rich, sterically hindered ligand can promote the challenging oxidative addition step and stabilize the active catalytic species, leading to higher turnover numbers and yields. nih.gov
Insights from Phosphinic Peptide Analogues on Enzyme Inhibition (Focus on structural features and affinity)
Phosphinic acids are highly effective scaffolds for creating inhibitors of certain enzymes, particularly zinc metalloproteases. nih.govresearchgate.net This is achieved by incorporating the phosphinic acid core into a peptide-like structure, creating a "phosphinic peptide analogue." These molecules act as potent transition-state analogue inhibitors. nih.govresearchgate.net
The mechanism of inhibition is based on mimicry. During the enzymatic hydrolysis of a peptide bond, a transient, high-energy tetrahedral intermediate is formed. researchgate.netmdpi.com The phosphinate group [-P(O)(OH)-] of the inhibitor is geometrically and electronically similar to this tetrahedral transition state. mdpi.comnih.gov When the inhibitor binds to the enzyme, the phosphinate group coordinates directly to the catalytic zinc ion in the active site, effectively blocking the enzyme's function. nih.govacs.org
In this context, the two organic groups attached to the phosphorus atom—in this case, the 3,5-dimethylphenyl groups—mimic the side chains of the amino acid residues (termed P1 and P1') adjacent to the scissile peptide bond of the natural substrate. mdpi.comnih.gov These groups fit into corresponding hydrophobic pockets in the enzyme's active site, known as S1 and S1'. nih.gov
The structural features of the 3,5-dimethylphenyl groups are therefore critical for binding affinity and selectivity:
Size and Shape: The bulky nature of these groups means they will preferentially bind to enzymes that have large and accommodating S1 and S1' pockets.
The affinity of a phosphinic peptide inhibitor is a result of both the strong coordination of the phosphinate to the zinc ion and the optimal fit of its side chains into the enzyme's specificity pockets. nih.gov The use of this compound as a core would therefore be a rational starting point for designing inhibitors for proteases that preferentially cleave peptides next to large, hydrophobic amino acid residues.
| Structural Feature of Analogue | Corresponding Feature in Transition State | Role in Enzyme Inhibition | Contribution of this compound |
|---|---|---|---|
| Tetrahedral Phosphinate Group [-P(O)(OH)-] | Tetrahedral gem-diolate intermediate | Mimics the high-energy transition state of peptide hydrolysis; coordinates to the catalytic Zn²⁺ ion. nih.govnih.gov | Provides the core inhibitory scaffold. |
| Two 3,5-Dimethylphenyl Groups | P1 and P1' amino acid side chains | Interact with the S1 and S1' specificity pockets of the enzyme, determining binding affinity and selectivity. nih.gov | Act as large, hydrophobic P1/P1' mimics, targeting enzymes with corresponding nonpolar binding pockets. |
| Overall Molecular Backbone | Peptide backbone of the substrate | Orients the inhibitory group and side chains correctly within the enzyme's active site. acs.org | Forms the central part of the inhibitor's backbone. |
Emerging Research Directions and Future Prospects for Bis 3,5 Dimethylphenyl Phosphinic Acid
Exploration of Novel Catalytic Systems and Asymmetric Transformations
The exploration of bis(3,5-dimethylphenyl)phosphinic acid and its derivatives in the realm of catalysis, particularly in the development of novel catalytic systems and asymmetric transformations, represents a significant and promising area of future research. The foundation for this optimism lies in the established catalytic activity of the closely related compound, bis(3,5-dimethylphenyl)phosphine (B1275769). This phosphine (B1218219) is a well-known ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. chemicalbook.com
The conversion of this compound to its corresponding phosphine provides a direct route to a catalytically relevant species. The steric bulk imparted by the 3,5-dimethylphenyl groups can influence the coordination environment around a metal center, potentially leading to enhanced catalytic activity or selectivity.
Furthermore, the phosphinic acid moiety itself, or its derivatives, can act as ligands for transition metals. The development of chiral variants of this compound is a particularly exciting prospect for asymmetric catalysis. Chiral phosphinic acid-based ligands have the potential to induce enantioselectivity in a wide range of chemical reactions, leading to the synthesis of single-enantiomer products, which is of paramount importance in the pharmaceutical and agrochemical industries. The synthesis of such chiral ligands could be achieved through various strategies, including the use of chiral starting materials or the resolution of racemic mixtures.
The potential applications of catalytic systems derived from this compound are broad and could include:
Cross-coupling reactions: Building upon the known success of the corresponding phosphine, new catalysts could be developed for Suzuki, Heck, and Sonogashira couplings, among others.
Asymmetric hydrogenation: Chiral phosphinic acid-derived ligands could be employed in the asymmetric hydrogenation of prochiral olefins and ketones to produce chiral alcohols and other valuable building blocks.
Hydroformylation: The development of catalysts for the selective hydroformylation of alkenes to produce either linear or branched aldehydes is an ongoing area of research where novel phosphinic acid-based ligands could offer advantages.
| Potential Catalytic Application | Significance |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-heteroatom bonds, crucial in drug discovery and materials science. |
| Asymmetric Hydrogenation | Synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. |
| Asymmetric Hydroformylation | Selective synthesis of chiral aldehydes, which are versatile synthetic intermediates. |
Design of Advanced Materials with Tuned Properties
The unique structural features of this compound make it an attractive building block for the design of advanced materials with tailored properties. The phosphorus-containing functional group can be leveraged to incorporate this molecule into polymeric structures or to functionalize the surface of various materials.
One promising avenue of research is the incorporation of this compound into polymers. This can be achieved either by synthesizing monomers containing the phosphinic acid moiety and subsequent polymerization or by grafting the phosphinic acid onto existing polymer backbones. The resulting phosphorus-containing polymers could exhibit a range of desirable properties, including:
Flame retardancy: Phosphorus-based compounds are known to be effective flame retardants.
Adhesion: The phosphinic acid group can enhance the adhesive properties of polymers to various substrates.
Ion-exchange capabilities: The acidic nature of the phosphinic acid group makes these materials suitable for use as ion-exchange resins for water purification and metal recovery. acs.org
Biocompatibility: Functionalized polymers could find applications in the biomedical field. acs.org
Furthermore, this compound can be used to modify the surfaces of inorganic materials, such as nanoparticles and metal oxides. The phosphinic acid group can act as a robust anchoring group to these surfaces, allowing for the tuning of their surface properties. For example, the functionalization of nanocrystals with phosphinic acids can improve their dispersibility in various solvents and passivate surface defects, which is crucial for their application in optoelectronic devices.
| Material Type | Potential Properties and Applications |
| Phosphorus-Containing Polymers | Flame retardancy, enhanced adhesion, ion-exchange resins, biomedical materials. |
| Surface-Functionalized Nanomaterials | Improved dispersibility, passivation of surface defects, tailored optical and electronic properties. |
| Hybrid Organic-Inorganic Materials | Novel materials with combined properties of organic and inorganic components. |
Interdisciplinary Applications in Chemical Biology and Green Chemistry
The intersection of chemistry with biology and the growing emphasis on sustainable chemical processes open up further avenues for the application of this compound.
In the field of chemical biology , phosphinic acids are recognized as valuable scaffolds for the design of enzyme inhibitors. researchgate.net They can act as transition-state analogs for enzymatic reactions involving tetrahedral intermediates, such as peptide hydrolysis by proteases. The diaryl substitution pattern of this compound provides a framework that can be further functionalized to target specific enzyme active sites. The development of derivatives of this compound could lead to the discovery of potent and selective inhibitors for a variety of enzymes implicated in human diseases.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Diarylphosphinic acids, in general, can contribute to this goal in several ways. The development of catalytic processes using phosphinic acid-derived ligands, as discussed earlier, can lead to more efficient reactions with higher atom economy and reduced waste generation. Furthermore, the use of these compounds in applications such as ion-exchange resins for the removal of heavy metals from wastewater aligns with the green chemistry goal of pollution prevention. Research into the synthesis of this compound using more sustainable methods, for example, by minimizing the use of hazardous reagents and solvents, would further enhance its green credentials.
| Interdisciplinary Field | Potential Application of this compound |
| Chemical Biology | Design of enzyme inhibitors, particularly for proteases. |
| Green Chemistry | Development of more efficient and selective catalysts, and use in environmental remediation. |
Development of High-Throughput Synthetic Methodologies
To fully unlock the potential of this compound and its derivatives, the development of high-throughput synthetic methodologies is crucial. These methods would enable the rapid synthesis of a large number of structurally diverse analogs, which could then be screened for their activity in various applications, such as catalysis and drug discovery.
Current synthetic routes to diarylphosphinic acids often involve multi-step procedures. The development of more efficient and versatile one-pot or flow-chemistry-based approaches would be highly beneficial. High-throughput experimentation (HTE) platforms could be employed to rapidly screen different reaction conditions, catalysts, and starting materials to optimize the synthesis of this compound and its derivatives.
Furthermore, the application of combinatorial chemistry principles could be used to generate libraries of phosphinic acid-based compounds. For example, by varying the aryl groups attached to the phosphorus atom or by introducing different functional groups onto the phenyl rings, a vast chemical space could be explored. The subsequent high-throughput screening of these libraries for catalytic activity or biological properties could accelerate the discovery of new and improved catalysts and drug candidates.
| Methodology | Impact on Research and Development |
| High-Throughput Synthesis | Rapid generation of diverse compound libraries for screening. |
| Flow Chemistry | Improved efficiency, safety, and scalability of synthesis. |
| Combinatorial Chemistry | Systematic exploration of chemical space to identify lead compounds. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(3,5-dimethylphenyl)phosphinic acid, and what analytical techniques are recommended for confirming its purity?
- Synthesis : Common routes involve phosphorylation of 3,5-dimethylphenol derivatives using phosphorus precursors under anhydrous conditions. Methods parallel those for analogous phosphine ligands, such as Xyl-BINAP derivatives, which require strict temperature control (0–6°C storage for air-sensitive intermediates) .
- Characterization : Use and NMR to confirm structure, HPLC for purity assessment (>95%), and quantitative NMR with certified reference materials (e.g., CRM4601-b for fluorinated analogs) to validate analytical protocols .
Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?
- Storage : Store under inert atmosphere (argon/nitrogen) at 0–6°C to prevent oxidation or hydrolysis, as recommended for air-sensitive organophosphorus compounds .
- Degradation Monitoring : Use thin-layer chromatography (TLC) or mass spectrometry to detect oxidized byproducts (e.g., phosphine oxides) or hydrolyzed species. Stability studies should include periodic sampling under accelerated aging conditions .
Advanced Research Questions
Q. What experimental design strategies are optimal for investigating the ligand properties of this compound in asymmetric catalysis?
- Factorial Design : Employ multi-variable factorial experiments to optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, test catalytic efficiency in cross-coupling reactions by varying ligand-metal ratios and comparing results with Xyl-BINAP-based systems .
- Theoretical Framework : Link results to coordination chemistry principles (e.g., Tolman electronic parameters) to rationalize ligand-metal interactions and enantioselectivity trends .
Q. How can conflicting data regarding the environmental persistence of this compound be systematically analyzed?
- Methodological Triangulation : Combine OECD 301/302 biodegradation tests with computational models (e.g., EPI Suite) to predict hydrolysis rates. Compare findings with structurally analogous phosphinic acid salts (e.g., aluminum tris(phosphinate)) to identify degradation pathways .
- Data Reconciliation : Use statistical tools (e.g., ANOVA) to assess variability in experimental conditions (pH, microbial activity) across studies. Meta-analyses of prior EPA-registered data may resolve contradictions .
Q. What methodological approaches are recommended for integrating this compound into membrane separation technologies?
- Process Design : Explore its use as a chelating agent in polymer inclusion membranes (PIMs) for heavy metal recovery. Optimize membrane composition (e.g., plasticizer-to-polymer ratio) via response surface methodology (RSM) .
- Performance Metrics : Evaluate selectivity coefficients () for target ions (e.g., Pd²⁺, Pt²⁺) using inductively coupled plasma mass spectrometry (ICP-MS) and compare with commercial extractants .
Q. How can prior studies on phosphinic acid derivatives inform the design of experiments involving this compound?
- Literature Synthesis : Conduct systematic reviews of phosphinic acid applications (e.g., flame retardancy, catalysis) to identify understudied areas. For example, leverage EPA data on triphenyl phosphate analogs to hypothesize environmental fate mechanisms .
- Method Adaptation : Reproduce protocols from perfluorinated phosphinic acid studies (e.g., bis(perfluoroalkyl) derivatives) while modifying conditions (e.g., substituting fluorinated groups with methyl substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
